Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine
Description
Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine is a secondary amine featuring a benzyl group attached to a methyl-substituted pyrrolidine ring with a 4-methoxy substituent.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H22N2O/c1-14(8-13(17-2)10-16-14)11-15-9-12-6-4-3-5-7-12/h3-7,13,15-16H,8-11H2,1-2H3 |
InChI Key |
IAGHOEJFPKEIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)OC)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method includes the alkylation of benzylamine with 4-methoxy-2-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially with hydrogenated functional groups.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
Scientific Research Applications
Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrrolidine derivatives with biological targets.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes, is ongoing.
Industry: It can be used in the production of fine chemicals and pharmaceuticals, serving as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine ring and benzyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects. The methoxy and methyl groups on the pyrrolidine ring may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine-Containing Amines
- 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1552457-95-0): This compound shares a pyrrolidine ring but differs by incorporating a pyridine ring and lacking the benzyl and methoxy groups. Such differences could influence binding affinity in biological systems .
Benzyl[furan-2-yl(phenyl)methyl]amine :
Replacing the pyrrolidine with a furan-phenyl group introduces aromatic and oxygen-rich environments. The furan’s electron-rich nature contrasts with the pyrrolidine’s saturated structure, affecting solubility and reactivity. This compound’s molecular weight (263.33 g/mol) is lower than the target compound’s estimated mass (~293 g/mol), suggesting differences in volatility or crystallinity .
Benzylamine Derivatives with Heterocyclic Substituents
(4-Benzyloxy-benzyl)-pyridin-2-ylmethyl-amine :
This analog replaces the pyrrolidine with a pyridine ring and adds a benzyloxy group. The pyridine’s aromaticity and basic nitrogen may enhance coordination capabilities, as seen in mercury(II) complexes (e.g., [Benzyl(2-pyridylmethylidene)amine]-dichloridomercury(II)), which exhibit luminescent properties due to π-π interactions and distorted tetrahedral geometry . The target compound’s methoxy group could similarly influence electronic properties but with reduced steric hindrance compared to benzyloxy.{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine :
Here, a branched alkyl chain replaces the pyrrolidine, emphasizing hydrophobicity. Such structural variations highlight how alkyl vs. heterocyclic substituents modulate lipophilicity and metabolic stability, critical in drug design .
Methoxy-Substituted Amines
- N,N-Dimethyl-N'-(4-methoxybenzyl)-N'-(2-pyrimidyl)ethylenediamine hydrochloride :
The 4-methoxybenzyl group in this compound mirrors the target’s methoxy-pyrrolidine motif. Methoxy groups typically enhance solubility via hydrogen bonding but may reduce membrane permeability. The pyrimidine ring introduces planar aromaticity, contrasting with the pyrrolidine’s flexibility .
Physicochemical and Functional Properties
Molecular Weight and Solubility
- The target compound’s molecular weight is estimated to be ~293 g/mol, intermediate between benzyl-furan-phenylamine (263 g/mol) and (4-Benzyloxy-benzyl)-pyridin-2-ylmethyl-amine (304 g/mol) .
- Methoxy groups generally improve water solubility, as seen in N-methoxybenzyl derivatives, whereas pyrrolidine’s rigidity may reduce conformational flexibility .
Electronic and Steric Effects
- Comparatively, pyridine-containing analogs (e.g., ) exhibit stronger π-π stacking, useful in luminescent materials .
- The methoxy group’s electron-donating nature could stabilize charge-transfer interactions, a feature exploited in sensor technologies .
Biological Activity
Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group attached to a pyrrolidine derivative, characterized by the presence of a methoxy and a methyl group. The structural formula can be represented as:
This configuration is crucial for its biological interactions, influencing both its pharmacokinetic properties and its binding affinity to various biological targets.
Research indicates that this compound may exhibit activity against specific enzymes and receptors involved in disease processes. Notably, studies have highlighted its potential as an inhibitor of certain N-myristoyltransferases (NMTs), which are vital for the post-translational modification of proteins in various pathogens.
Inhibition of N-myristoyltransferase
NMTs are essential for the survival of several pathogens, including Leishmania species. The compound has shown selectivity for Leishmania NMTs over human NMTs, with a reported selectivity index indicating significant potential for therapeutic application with reduced toxicity to human cells. For example, a structure-activity relationship (SAR) study revealed that modifications at specific positions on the thienopyrimidine core could enhance potency against Leishmania NMT while maintaining selectivity .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how variations in the chemical structure influence biological activity. Key findings from recent studies include:
| Modification | Effect on Activity | Selectivity |
|---|---|---|
| C4 substitution | Critical for potency; certain groups enhance binding | High selectivity for Leishmania NMTs |
| Basic center geometry | Must adopt specific conformations for optimal interaction | Enhanced activity observed with rigid structures |
| Core modifications | Substituting thienopyrimidine with other heterocycles impacts potency | Loss of activity noted with purine derivatives |
These findings suggest that careful design of the compound's structure can lead to improved efficacy against targeted pathogens while minimizing side effects.
Case Studies
- Antiparasitic Activity : In vitro studies demonstrated that this compound exhibited moderate activity against Leishmania donovani intracellular amastigotes. The compound's ability to inhibit NMT was correlated with reduced parasite viability, indicating its potential as an antiparasitic agent .
- Cytotoxicity Profile : A comparative analysis against human cell lines showed that the compound possesses a favorable cytotoxicity profile, with significantly higher IC50 values in human cells compared to Leishmania, reinforcing its therapeutic promise .
- Mechanistic Studies : Further mechanistic investigations revealed that the compound's binding affinity to NMT was influenced by hydrogen bonding interactions with key residues in the enzyme's active site. This specificity underscores the importance of molecular interactions in designing effective inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
